An In-depth Technical Guide to Iodoacetamide-PEG5-NH-Boc: Structure, Properties, and Applications in Bioconjugation
An In-depth Technical Guide to Iodoacetamide-PEG5-NH-Boc: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iodoacetamide-PEG5-NH-Boc is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This molecule incorporates three key chemical motifs: a reactive iodoacetamide (B48618) group, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected amine. This strategic design allows for the covalent linkage to sulfhydryl groups, enhanced solubility, and a terminal amine that can be deprotected for subsequent conjugation reactions. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and graphical representations of relevant workflows and pathways.
Chemical Structure and Properties
Iodoacetamide-PEG5-NH-Boc possesses a linear structure characterized by an iodoacetamide functional group at one terminus, a five-unit polyethylene glycol spacer, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. The PEG linker enhances the solubility of the molecule and its conjugates in aqueous media, a crucial factor for biological applications.[4]
Chemical Structure:
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference(s) |
| Chemical Name | tert-butyl (2-(2-(2-(2-(2-(2-iodoacetamido)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | N/A |
| Molecular Formula | C19H37IN2O8 | [5] |
| Molecular Weight | 548.41 g/mol | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Soluble in DMSO | [6] |
| Storage Conditions | -20°C, protect from light | [6] |
| Purity | Typically >95% | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Key Chemical Reactions
Reaction with Sulfhydryl Groups
The iodoacetamide moiety is a well-established functional group for the specific alkylation of sulfhydryl groups, most notably those on cysteine residues in peptides and proteins.[7] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiolate anion of a cysteine residue attacks the carbon atom bearing the iodine, displacing it and forming a stable thioether bond. This reaction is typically carried out in the dark to prevent the photodecomposition of the iodoacetamide.[5]
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[][9] Treatment with a strong acid, such as trifluoroacetic acid (TFA), cleaves the carbamate (B1207046) bond, releasing the free amine and generating tert-butyl cation and carbon dioxide as byproducts.[10][11] The resulting primary amine can then be used for further conjugation, for example, to a ligand for an E3 ubiquitin ligase in the synthesis of a PROTAC.
Experimental Protocols
The following are detailed, representative protocols for the use of Iodoacetamide-PEG5-NH-Boc in a typical bioconjugation workflow.
Protocol 1: Conjugation of Iodoacetamide-PEG5-NH-Boc to a Cysteine-Containing Peptide
This protocol describes the covalent attachment of the linker to a peptide via its cysteine residue.
Materials:
-
Cysteine-containing peptide
-
Iodoacetamide-PEG5-NH-Boc
-
Reaction Buffer: 50 mM Tris-HCl, pH 8.0, with 1 mM EDTA
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for peptide reduction (if necessary)
-
Quenching solution: 1 M DTT or L-cysteine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation: If the peptide has an intramolecular or intermolecular disulfide bond, it must first be reduced. Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL. Add DTT or TCEP to a final concentration of 10 mM. Incubate at 37°C for 1 hour. Remove the reducing agent by size-exclusion chromatography (desalting column) equilibrated with the reaction buffer.
-
Linker Preparation: Prepare a 10 mM stock solution of Iodoacetamide-PEG5-NH-Boc in DMSO immediately before use. Keep the solution protected from light.
-
Conjugation Reaction: To the solution of the reduced peptide, add the Iodoacetamide-PEG5-NH-Boc stock solution to achieve a 5- to 10-fold molar excess of the linker over the peptide. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the peptide.
-
Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours with gentle mixing.
-
Reaction Quenching: Add the quenching solution to a final concentration of 20-fold molar excess over the initial amount of the iodoacetamide linker to consume any unreacted linker. Incubate for an additional 30 minutes at room temperature.
-
Purification: Purify the resulting peptide-linker conjugate by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Analysis: Confirm the identity of the purified conjugate by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the linker minus the mass of iodine.
Protocol 2: Boc Deprotection of the Peptide-Linker Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.
Materials:
-
Lyophilized peptide-linker conjugate
-
Deprotection solution: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)
-
Anhydrous dichloromethane (B109758) (DCM) (optional)
-
Cold diethyl ether
-
Centrifuge
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Dissolution: Dissolve the lyophilized peptide-linker conjugate in the deprotection solution. If solubility is an issue, a minimal amount of anhydrous DCM can be added.
-
Incubation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by injecting a small aliquot into the mass spectrometer to check for the disappearance of the starting material.
-
Precipitation: Once the reaction is complete, precipitate the deprotected conjugate by adding the reaction mixture dropwise to a 10-fold volume of cold diethyl ether.
-
Isolation: Pellet the precipitated product by centrifugation at 4°C. Carefully decant the ether.
-
Washing: Wash the pellet twice with cold diethyl ether to remove residual TFA and scavengers, with a centrifugation step after each wash.
-
Drying: After the final wash, dry the pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification and Analysis: Purify the final deprotected conjugate by RP-HPLC and confirm its identity by mass spectrometry. The expected mass will be the mass of the conjugate minus the mass of the Boc group (100.12 g/mol ).
Visualizations
Workflow for Bioconjugation and Deprotection
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. targetmol.cn [targetmol.cn]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
